molecular formula C19H17NO2S3 B2575817 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1421508-34-0

3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide

Cat. No.: B2575817
CAS No.: 1421508-34-0
M. Wt: 387.53
InChI Key: RWAXCTNPSICCKJ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates multiple bioactive motifs, including two thiophene rings and a phenylthioether group, which are known to be privileged scaffolds in medicinal chemistry . Thiophene-based compounds are recognized for their wide range of therapeutic applications and are frequently explored as bioisosteric replacements for phenyl rings, which can enhance binding affinity and improve metabolic stability . This compound is of significant interest in antimicrobial research. Thiophene derivatives have demonstrated potent activities against various fungal pathogens . The molecular framework of this reagent suggests potential for use in designing novel fungicidal agents, making it a valuable candidate for agricultural and antifungal drug discovery programs . Researchers can utilize this compound as a key building block or a reference standard in the synthesis of new chemical libraries aimed at discovering innovative therapeutic agents. It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-phenylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S3/c21-18(10-12-23-14-5-2-1-3-6-14)20-13-15-8-9-17(25-15)19(22)16-7-4-11-24-16/h1-9,11H,10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXCTNPSICCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.

    Thiophene Ring Formation: The thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its conjugated system and electron-rich thiophene rings.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio and thiophene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity (IC₅₀, μg/mL)
Target Compound : 3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide (Inferred) C₂₀H₁₈N₂O₂S₃ 414.5 (estimated) N/A Phenylthio group, dual thiophene rings (one carbonyl-substituted), propanamide backbone Not reported
7l : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.4 177–178 Oxadiazole-thiazole hybrid, sulfanyl linker, ethoxyphenyl substituent Not tested
Compound 7b (Anticancer thiazole derivative) Not specified Not specified N/A Thiazole core, phenyl and methyl substituents, hydrazonoyl chloride-derived side chain 1.61 ± 1.92 (HepG-2)
5an : 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide C₂₀H₁₉N₅O₂S 405.5 Not reported Dihydrothiophene ring, cyano group, carbamoyl-p-tolyl substituent Not reported
MMV1 : N-[(Oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine C₁₅H₁₆N₄OS 316.4 Not reported Imidazo-thiadiazole core, thiophene substituent, oxane-methyl group CntA inhibitor activity
Key Observations:
  • Sulfur Linkages : The target compound’s phenylthio group distinguishes it from analogs like 7l (sulfanyl linker) and MMV1 (thiadiazole core). Sulfur atoms enhance lipophilicity and influence binding to biological targets .
  • Heterocyclic Diversity: Unlike 7l and MMV1, which incorporate oxadiazole or imidazo-thiadiazole rings, the target compound features dual thiophene units. Thiophene rings are known for π-stacking interactions in drug-receptor binding .

Functional Group Impact on Properties

  • Phenylthio vs. Sulfanyl Groups : The phenylthio group in the target compound may confer greater metabolic stability compared to sulfanyl linkers in 7l , which are prone to oxidative cleavage .
  • Thiophene-2-carbonyl vs.

Biological Activity

3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide, a compound with a complex structure, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17NOS3C_{18}H_{17}NOS_3 with a molecular weight of approximately 359.52 g/mol. Its structure features a phenylthio group and a thiophene moiety, which are known to contribute to various biological activities such as anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with phenylthio groups under specific conditions. The detailed synthetic pathway includes the formation of key intermediates, which are crucial for achieving the desired final product.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, in an evaluation using the MTT assay against MCF-7 breast cancer cells, the compound demonstrated high cytotoxicity with IC50 values lower than those of standard treatments like Tamoxifen .

Cell Line IC50 (µM) Reference
MCF-7< 10
HeLa15
A54920

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity. Studies indicate that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 5-15 µg/mL .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : It may reduce oxidative stress within cells, contributing to its protective effects against cancer.
  • Targeting Specific Pathways : Research suggests that it may inhibit specific signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Antibacterial Efficacy : Another investigation assessed its efficacy against multi-drug resistant strains, finding that it could serve as a potential lead compound for developing new antibiotics.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) are preferred for thiophene-thioamide bond formation .
  • Catalysts : Use of sodium hydride or triethylamine as bases for deprotonation during nucleophilic substitution .
  • Purification : Column chromatography or preparative HPLC is critical for isolating the final compound from intermediates .

Table 1 : Example Reaction Parameters from Analogous Syntheses

ParameterConditions from EvidenceReference
SolventEthanol, DMF, or THF
BaseSodium hydride, triethylamine
PurificationSilica gel chromatography

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the phenylthio, thiophene-carbonyl, and propanamide groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of the thiophene-2-carbonyl moiety on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified thiophene substituents (e.g., replacing the carbonyl with methyl or amino groups) .
  • Biological Assays : Test analogs against target enzymes/receptors (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences based on carbonyl group interactions with active-site residues .

Q. What analytical approaches resolve discrepancies in biological assay results across studies?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed amide bonds) that may interfere with assays .
  • Assay Standardization : Validate protocols with positive controls (e.g., known inhibitors) and replicate under consistent conditions (pH, temperature) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Q. How can the hydrolytic stability of the propanamide bond be assessed under physiological conditions?

  • Methodological Answer :
  • Kinetic Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC at timed intervals .
  • Mass Spectrometry : Identify hydrolysis products (e.g., free carboxylic acid or amine fragments) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance amide stability .

Mechanistic and Target Identification Questions

Q. What strategies can elucidate the compound’s mechanism of action in cellular systems?

  • Methodological Answer :
  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., kinases) to assess loss of compound efficacy .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .

Q. How does the phenylthio group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity and membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated oxidation of the thioether group .
  • In Silico Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier penetration .

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